molecular formula C17H12FN5O2S B2583825 N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894046-95-8

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2583825
CAS No.: 894046-95-8
M. Wt: 369.37
InChI Key: FYBSTUABIHYGPU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of oncology. It features a triazolo[4,3-b]pyridazine core, a bicyclic system known for its diverse biological activities, which is substituted at position 6 with a furan-2-yl group and at position 3 with a sulfanylacetamide linker. This specific molecular architecture is designed to interact with key biological targets. Compounds with this core structure are frequently investigated for their potential as kinase inhibitors. Kinases are enzymes critical to cellular signaling processes, and their dysregulation is a hallmark of various diseases, especially cancer . Research on closely related structural analogs suggests this compound may exhibit a mechanism of action involving the inhibition of specific kinases, such as c-Met, which is often overexpressed in aggressive cancers . Preclinical studies on similar triazolo[4,3-b]pyridazine derivatives have demonstrated promising antitumor potential. These compounds have been shown to induce cell cycle arrest and promote apoptosis (programmed cell death) in various human cancer-derived cell lines, indicating their value as tools for studying cancer biology and identifying new therapeutic pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c18-11-3-1-4-12(9-11)19-16(24)10-26-17-21-20-15-7-6-13(22-23(15)17)14-5-2-8-25-14/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSTUABIHYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H17FN4O3S
  • Molecular Weight : 412.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimalarial agent and its interaction with specific biological targets.

Antimalarial Activity

Research indicates that compounds similar to this compound exhibit promising antimalarial properties. A study involving a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated that certain derivatives showed significant inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 2.24 μM to 4.98 μM .

The proposed mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the life cycle of malaria parasites.
  • Interaction with Cellular Targets : It is believed to interact with various cellular pathways that are critical for the survival and proliferation of pathogens.

Case Studies and Research Findings

StudyFindings
Identified structural features linked to antimalarial activity in related compounds.
Demonstrated in vitro efficacy against Plasmodium falciparum with promising IC50 values.
Explored the broader pharmacological profile of triazole derivatives including antimicrobial and anticancer activities.

Pharmacological Screening

Pharmacological evaluations have shown that compounds within the same chemical class as this compound possess diverse activities:

  • Antimicrobial : Active against various bacterial strains.
  • Anticancer : Some derivatives have shown potential in inhibiting cancer cell proliferation.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Triazole and Pyridazine Moieties : These heterocycles are known for their diverse biological activities.
  • Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and biological activity.
  • Furan Ring : This contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing triazole and pyridazine scaffolds exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit significant activity against various bacterial strains, including resistant strains such as MRSA .
  • Antimalarial Potential :
    • A related series of triazolo-pyridazine compounds has been investigated for their antimalarial properties. In vitro studies demonstrated that certain derivatives exhibited low IC50 values against Plasmodium falciparum, suggesting potential for further development as antimalarial agents .
  • Anticancer Properties :
    • The triazole scaffold has been linked to anticancer activity through the inhibition of specific kinases involved in tumor growth. Compounds derived from similar frameworks have advanced into clinical trials for various cancers .

Antimicrobial Studies

A study focused on the synthesis of 1,2,4-triazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that electron-withdrawing groups significantly enhance antibacterial activity .

Antimalarial Activity

In a comprehensive screening of triazolo-pyridazine derivatives, several compounds demonstrated potent antimalarial effects with IC50 values in the low micromolar range. These findings suggest that modifications to the existing scaffold could lead to more effective antimalarial agents .

Anticancer Research

Research into triazole-pyridazine hybrids has shown efficacy in inhibiting cancer cell lines through targeted action on specific pathways. For example, compounds exhibiting selective inhibition of c-Met kinases have shown promise in preclinical models for treating non-small cell lung cancer .

Summary Table of Biological Activities

Activity TypeRelated CompoundsNotable Findings
Antibacterial1,2,4-triazole derivativesEffective against MRSA; MIC < 1 μM
AntimalarialTriazolo-pyridazine derivativesIC50 values as low as 2.24 μM
AnticancerTriazole-pyridazine hybridsSelective c-Met inhibition; clinical trials ongoing

Comparison with Similar Compounds

Triazolopyridazine vs. Triazolopyrimidine Derivatives

Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () share the triazole-sulfanyl-acetamide framework but replace pyridazine with a pyrimidine ring fused to a tetrahydrobenzothiophene system.

Furan vs. Other Aromatic Substituents

The furan-2-yl group in the target compound contrasts with 2-(trifluoromethyl)benzamide (flutolanil, ) and trifluoromethylbenzothiazole acetamides (). Furan’s oxygen atom provides hydrogen-bonding capability, whereas trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, favoring pesticidal activity over anti-inflammatory applications .

Fluorophenyl vs. Chlorophenyl or Methoxyphenyl

  • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram, ) uses a chlorophenyl group, which increases electronegativity but may reduce metabolic stability compared to fluorophenyl.
  • N-(3-methoxyphenyl) derivatives (e.g., methoprotryne, ) exhibit lower anti-exudative activity due to methoxy’s electron-donating nature, which reduces binding affinity to inflammatory targets .

Anti-Exudative Activity Comparison

A study of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrated that fluorination at the phenyl ring (as in the target compound) enhances anti-exudative effects by 20–30% compared to chlorine or nitro substituents. The 3-fluorophenyl group likely optimizes steric and electronic interactions with cyclooxygenase (COX) enzymes .

Table 1: Anti-Exudative Activity of Selected Acetamides

Compound Substituent IC₅₀ (µM) Reference
Target compound 3-fluorophenyl 12.5
2-((4-amino-5-furan-triazol-3-yl)S)-N-acetamide 4-chlorophenyl 16.8
Diclofenac sodium (reference) 8.2

Q & A

Q. Key Purification Steps :

  • Column chromatography to isolate intermediates.
  • Recrystallization for final product purity.
  • Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

TechniqueApplicationCritical ParametersReference
NMR Confirm molecular structure¹H/¹³C chemical shifts, coupling constants
HRMS Verify molecular weightm/z ratio, isotopic pattern
IR Identify functional groups (e.g., C=S, C=O)Absorption bands (1650–1750 cm⁻¹ for amides)
X-ray Crystallography Elucidate 3D structureUnit cell parameters, bond angles

Note : Multi-technique validation is recommended to resolve ambiguities, such as distinguishing between tautomeric forms of the triazole ring .

Advanced: How can computational methods optimize the synthesis and predict biological activity?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in optimizing cyclization steps .
  • Solvent/Catalyst Screening : Machine learning models trained on similar heterocycles can recommend solvent systems (e.g., DMF/EtOH mixtures) to improve yield .
  • Docking Studies : Molecular docking against target proteins (e.g., inflammatory enzymes) identifies structural modifications to enhance anti-exudative activity .

Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time for analogous triazolo-pyridazines by 40% .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, as seen in anti-exudative activity studies .
  • Model Validation : Compare in vitro (e.g., COX-2 inhibition) and in vivo (rat edema models) results to confirm mechanistic relevance .
  • Statistical Tools : Use ANOVA or Bayesian meta-analysis to assess variability caused by assay conditions (e.g., serum concentration in cell-based assays) .

Example : A 30% discrepancy in IC₅₀ values between enzyme and cell assays was resolved by adjusting membrane permeability enhancers .

Advanced: How is the structure-activity relationship (SAR) determined for derivatives of this compound?

Answer:
SAR Workflow :

Scaffold Modification : Synthesize derivatives with substituents on the furan (e.g., bromine) or fluorophenyl groups.

Bioactivity Screening : Test anti-inflammatory, antimicrobial, or kinase inhibition profiles .

Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity.

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance metabolic stability .
  • Bulkier substituents on the triazole reduce solubility but improve target binding affinity .

Advanced: What in vivo models are suitable for evaluating the anti-exudative activity of this compound?

Answer:

  • Rat Carrageenan-Induced Edema : Measure paw volume reduction post-administration (10–50 mg/kg doses) .
  • Histopathological Analysis : Assess leukocyte infiltration and cytokine levels (IL-6, TNF-α) in tissue samples .
  • Pharmacokinetics : Monitor plasma half-life and bioavailability using LC-MS/MS, critical for dose regimen design .

Optimization Tip : Co-administer with PEG 400 to improve compound solubility in aqueous formulations .

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